Ethambutol Hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

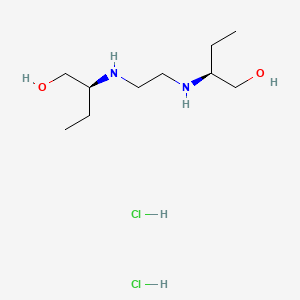

Ethambutol can be synthesized by reacting 1,2-dichloroethane with sodium hydroxide . An alternative method involves reducing the ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using Raney nickel and platinum oxide catalysts .Molecular Structure Analysis

The molecular formula of Ethambutol Hydrochloride is C10H26Cl2N2O2 . The molecular weight is 277.23 g/mol . The InChI is 1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0…/s1 .Chemical Reactions Analysis

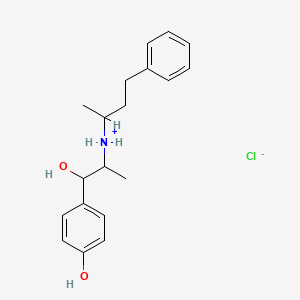

Ethambutol can be detected using a high-performance liquid chromatographic method coupled with UV detection (HPLC-UV). This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) at room temperature for 90 minutes .Physical And Chemical Properties Analysis

Ethambutol Hydrochloride is a white, crystalline powder . It is freely soluble in water, soluble in alcohol, and in methanol .Applications De Recherche Scientifique

Antimycobacterial Agent

Ethambutol dihydrochloride is a bacteriostatic antimycobacterial drug . It is effective against Mycobacterium tuberculosis and some other mycobacteria . This makes it a crucial component in the fight against tuberculosis.

Cell Wall Synthesis Interference

Ethambutol disrupts arabinogalactan synthesis by inhibiting arabinosyltransferases, specifically those in Mycobacterium . This interference with the biosynthesis of arabinogalactans found in the cell wall of mycobacteria leads to increased cell wall permeability .

Multidrug-Resistant Tuberculosis (MDR-TB) Study

Ethambutol has been used to study multidrug-resistant tuberculosis (MDR-TB) in highest-incidence-rate areas in China . This research is crucial for understanding and combating this dangerous strain of tuberculosis.

Drug Resistance Reduction

When used in combination with other antibiotics, Ethambutol helps to reduce the development of drug resistance . This is a key strategy in managing the spread and impact of tuberculosis.

Discovery and Development of Antituberculosis Drugs

Ethambutol was discovered at Lederle Laboratories in 1961, when randomly selected synthetic compounds were being tested for antituberculosis activity . Its discovery and effectiveness against Mycobacterium tuberculosis have contributed significantly to the development of antituberculosis drugs .

Mécanisme D'action

Target of Action

Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is a bacteriostatic agent that primarily targets actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . The primary targets of Ethambutol are the arabinosyltransferases (embA, embB, and embC) inside Mycobacterium cells .

Mode of Action

Ethambutol works by inhibiting the arabinosyltransferases, which are enzymes responsible for the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition prevents cell division and leads to an increase in cell wall permeability .

Biochemical Pathways

The inhibition of arabinosyltransferases by Ethambutol leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in the interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .

Pharmacokinetics

Ethambutol is well absorbed from the gastrointestinal tract and is well distributed in body tissues and fluids . Approximately 50% of Ethambutol is excreted unchanged in urine . Ethambutol reaches a peak of 2 to 5 micrograms/mL in serum 2 to 4 hours after administration when given at a single oral dose of 25 mg/kg of body weight .

Result of Action

The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells, leading to bacteriostatic effects

Action Environment

The efficacy and stability of Ethambutol can be influenced by various environmental factors. . Furthermore, the development of resistant strains of M. tuberculosis can occur if Ethambutol is used alone , emphasizing the importance of using Ethambutol in combination with other antituberculosis drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045345 | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethambutol Hydrochloride | |

CAS RN |

1070-11-7, 22196-75-4 | |

| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Ethambutol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the precise mechanism remains under investigation, Ethambutol Hydrochloride is known to inhibit arabinosyl transferases involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. [, ]

A: By inhibiting arabinogalactan synthesis, Ethambutol Hydrochloride disrupts cell wall integrity, leading to increased permeability and ultimately bacterial death. [, ]

A: The molecular formula is C10H24N2O2 • 2HCl, and its molecular weight is 277.23 g/mol. [, ]

A: Yes, researchers have used techniques like Nuclear Magnetic Resonance (NMR) (both 1H and 13C) and Fourier Transform Infrared Spectroscopy (FTIR) to characterize Ethambutol Hydrochloride. [, , ]

A: Studies indicate that Ethambutol Hydrochloride tablets can remain stable for up to two years under appropriate storage conditions. []

A: Researchers have investigated various techniques, including spherical agglomeration [], niosomal encapsulation [], and incorporating it into dry powder inhalers using chitosan carriers []. These methods aim to improve the drug's flow properties, dissolution rate, and targeted delivery to the lungs.

A: Intravenous administration of Ethambutol Hydrochloride results in significantly higher serum concentrations compared to oral administration. []

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV, refractive index (RID), and charged aerosol detection (CAD), are frequently used. [, , , , , , , ]

A: Pre-column derivatization with reagents like phenylethyl isocyanate enhances the detectability of Ethambutol Hydrochloride by improving its UV absorbance properties. [, , , ]

A: As a highly water-soluble drug, Ethambutol Hydrochloride exhibits rapid dissolution, which contributes to its good bioavailability. []

A: Ethambutol Hydrochloride's activity is assessed using in vitro cultures of Mycobacterium tuberculosis and in vivo models of tuberculosis infection, typically in guinea pigs or mice. [, ]

A: Yes, resistance can develop through mutations in the embCAB operon, which encodes the arabinosyl transferase enzymes targeted by the drug. [, ]

A: Ocular toxicity, particularly optic neuritis, is a potential adverse effect associated with Ethambutol Hydrochloride. [, , ]

A: Ethambutol Hydrochloride was discovered in the early 1960s and has played a crucial role in tuberculosis treatment regimens since then. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7790687.png)

![(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride](/img/structure/B7790692.png)